molecular formula C16H22N6 B10802599 N,N'-Bis(4,6-dimethylpyrimidin-2-YL)piperazine

N,N'-Bis(4,6-dimethylpyrimidin-2-YL)piperazine

Cat. No.: B10802599
M. Wt: 298.39 g/mol
InChI Key: UXTHGKBXHLKAMP-UHFFFAOYSA-N
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Description

N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine is a heterocyclic compound characterized by the presence of two pyrimidine rings substituted with dimethyl groups at the 4 and 6 positions, connected via a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine typically involves the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions. One common method includes:

    Starting Materials: 4,6-dimethylpyrimidine and piperazine.

    Reaction Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction.

    Procedure: The 4,6-dimethylpyrimidine is reacted with piperazine in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions, where substituents on the pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation Products: N-oxides of the pyrimidine rings.

    Reduction Products: Reduced derivatives of the pyrimidine rings.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine depends on its specific application:

    Biological Activity: As a ligand, it can interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine rings may participate in hydrogen bonding and π-π interactions, enhancing binding affinity.

    Material Science: In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or polymer component.

Comparison with Similar Compounds

N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine can be compared with other similar compounds:

    N,N’-Bis(2,3,5,6-tetrafluorophenyl)piperazine: This compound features tetrafluorophenyl groups instead of dimethylpyrimidine rings, leading to different electronic properties and reactivity.

    N,N’-Bis(4-fluorophenyl)piperazine:

Uniqueness: The unique combination of dimethylpyrimidine rings and a piperazine core in N,N’-Bis(4,6-dimethylpyrimidin-2-YL)piperazine imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-11-9-12(2)18-15(17-11)21-5-7-22(8-6-21)16-19-13(3)10-14(4)20-16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTHGKBXHLKAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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